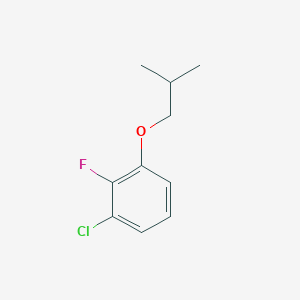
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C9H10ClFO It is characterized by the presence of chloro, ethoxy, fluoro, and methyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol).
Ethoxylation: The hydroxyl group of 4-methylphenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate to form 4-methyl-1-ethoxybenzene.
Fluorination: The ethoxy derivative is then subjected to fluorination using a fluorinating agent like Selectfluor to introduce the fluoro group at the meta position, yielding 2-ethoxy-3-fluoro-4-methylbenzene.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid is employed for sulfonation reactions.
Halogenation: Halogenating agents like bromine or iodine can be used for further halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Nitration: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-nitrobenzene.
Sulfonation: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-sulfonic acid.
Halogenation: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-bromobenzene.
Applications De Recherche Scientifique
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the production of advanced materials with specific properties.
Agriculture: The compound can be a precursor for agrochemicals such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-ethoxy-4-methylbenzene: Lacks the fluoro group, which affects its reactivity and applications.
2-Chloro-1-ethoxy-3-fluoro-5-methylbenzene: The position of the methyl group is different, leading to variations in chemical behavior.
2-Chloro-1-ethoxy-3-fluoro-4-ethylbenzene: The ethyl group instead of the methyl group alters its physical and chemical properties.
Uniqueness
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications. The combination of chloro, ethoxy, fluoro, and methyl groups makes it a versatile compound in various chemical processes.
Propriétés
IUPAC Name |
2-chloro-1-ethoxy-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-7-5-4-6(2)9(11)8(7)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIHBKUZMWMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3-Chlorophenyl)methyl]diethylamine](/img/structure/B8029661.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B8029663.png)




